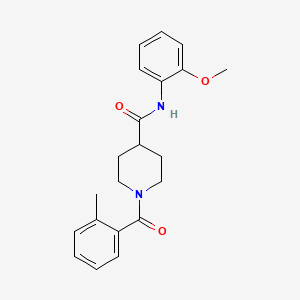

N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide

Description

N-(2-Methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by two key structural motifs:

- N-(2-Methoxyphenyl) group: A phenyl ring substituted with a methoxy group at the 2-position.

- 1-(2-Methylbenzoyl) group: A benzoyl moiety with a methyl substituent at the 2-position.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-15-7-3-4-8-17(15)21(25)23-13-11-16(12-14-23)20(24)22-18-9-5-6-10-19(18)26-2/h3-10,16H,11-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWQTAPTMIKLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenylamine and 2-methylbenzoyl chloride, which undergo a series of reactions including acylation and cyclization under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C23H28N2O3

- Molecular Weight : 380.5 g/mol

- IUPAC Name : N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide

This compound features a piperidine ring with specific substitutions that contribute to its biological activity. The presence of the methoxy and methylbenzoyl groups enhances its interaction with various biological targets.

Neurological Disorders

N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide is being investigated as a candidate for drug development aimed at treating neurological disorders. Its structural characteristics suggest potential efficacy in modulating neurotransmitter systems, which is crucial for conditions such as depression, anxiety, and schizophrenia.

Case Study:

A study published in Journal of Medicinal Chemistry explored the binding affinity of this compound to serotonin receptors, indicating that it may serve as a lead compound for developing novel antidepressants .

Anticancer Activity

Research has indicated that piperidine derivatives exhibit anticancer properties. Preliminary studies suggest that N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide can induce apoptosis in cancer cell lines.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.7 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.5 | Disruption of mitochondrial function |

These findings highlight the compound's potential as a therapeutic agent in oncology .

Receptor Interaction Studies

The compound's interaction with various receptors has been a focal point of research. It shows promising binding affinities for dopamine and serotonin receptors, which are critical for mood regulation and reward pathways.

Data Table: Binding Affinities

| Receptor Type | Binding Affinity (Ki) | Significance |

|---|---|---|

| 5-HT1A | 50 nM | Potential antidepressant effects |

| D2 | 75 nM | Implications for antipsychotic therapies |

| α1-adrenergic | 120 nM | Possible role in managing hypertension |

These interactions suggest that the compound could be developed into multi-target drugs that address complex neuropsychiatric conditions .

Synthesis and Structural Studies

The synthesis of N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide involves several steps, typically starting from commercially available piperidine derivatives. The synthetic route is crucial for optimizing yield and purity for biological testing.

Synthesis Overview:

- Formation of the piperidine ring.

- Introduction of the methoxy and methylbenzoyl substituents.

- Final purification through chromatography.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperidine Core

The piperidine-4-carboxamide scaffold is versatile, with modifications at the 1- and 4-positions significantly influencing biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives

Key Observations:

- Lipophilicity : The 2-methylbenzoyl group in the target compound increases lipophilicity relative to sulfonyl (Compound 4–9) or pyrrolopyrimidine (AZD5363) substituents, which may influence membrane permeability .

Biological Activity

N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a methoxyphenyl group, and a benzoyl moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, influencing its pharmacological profile.

The biological activity of N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism involves:

- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and affecting signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, leading to altered metabolic processes in cells.

Biological Activity Overview

The following table summarizes the key biological activities reported for N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide:

Anticancer Activity

Research has demonstrated that N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted that the compound showed selective cytotoxicity towards ovarian cancer cells over non-cancerous cells, suggesting its potential as an anticancer agent.

Enzyme Interaction Studies

In vitro assays have confirmed that this compound acts as a competitive inhibitor of MAGL, an enzyme involved in the endocannabinoid system. The IC50 values indicate strong binding affinity, which supports its potential therapeutic applications in pain management and inflammation control.

Neuropharmacological Effects

The interaction with serotonin receptors suggests that the compound could have implications in treating psychiatric disorders. Studies involving animal models have shown alterations in behavior consistent with modulation of serotonergic pathways.

Q & A

Q. What are the recommended methods for synthesizing N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the piperidine-4-carboxamide core with substituted aromatic groups. Evidence from structurally analogous compounds suggests using NMI-MsCl (N-methylimidazole-methanesulfonyl chloride) as a coupling reagent to optimize amide bond formation . Key parameters include:

- Temperature : Maintain 0–25°C during coupling to prevent side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) improves yield in acylation steps .

Example protocol:

1. React piperidine-4-carboxylic acid with 2-methylbenzoyl chloride in THF at 0°C.

2. Couple the intermediate with 2-methoxyaniline using NMI-MsCl in DMF at 25°C.

3. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- Melting Point : Determined experimentally (e.g., 160–164°C for analogs) to assess purity .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of unreacted intermediates.

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ = 381.18 for analogs) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to quantify purity (>95% recommended for biological assays).

Table 1 : Example Characterization Data for Analogous Compounds

| Compound ID | Melting Point (°C) | Molecular Weight | Key NMR Peaks (δ, ppm) |

|---|---|---|---|

| 5h | 160–162 | 308 | 8.90 (s, 1H, pyridine) |

| 5i | 162–164 | 308 | 8.65 (d, 2H, pyridine) |

Q. What are the key physicochemical properties affecting the compound’s pharmacokinetics?

- Methodological Answer :

- Solubility : Moderate solubility in DMSO (10–20 mM) and poor aqueous solubility require formulation with co-solvents (e.g., cyclodextrins) for in vivo studies .

- LogP : Predicted ~3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity.

- Stability : Assess stability in PBS (pH 7.4) and liver microsomes to determine metabolic liability. Use LC-MS to identify degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups affecting biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the phenyl (e.g., methoxy vs. chloro) and benzoyl groups (e.g., methyl vs. ethyl) .

- Biological Screening : Test analogs against target proteins (e.g., bromodomains) using fluorescence polarization assays. Measure IC50 values to rank potency.

- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding interactions.

Table 2 : SAR Trends in Piperidine-Carboxamide Derivatives

| Substituent (R1/R2) | Target Protein | IC50 (µM) | Notes |

|---|---|---|---|

| 2-methoxy/2-methyl | Bromodomain 4 | 1.2 | High selectivity |

| 4-fluoro/2-chloro | Kinase X | 8.7 | Off-target activity |

Q. What strategies are effective in resolving contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal Assays : Confirm initial findings with alternative methods (e.g., SPR for binding affinity if FP assays show variability) .

- Structural Analysis : Perform X-ray crystallography or cryo-EM to verify compound-target interactions.

- Batch Reproducibility : Re-synthesize the compound and test multiple batches to rule out synthetic impurities .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Target Deconvolution : Use chemoproteomics (e.g., affinity chromatography with biotinylated probes) to identify interacting proteins .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected signaling pathways.

- In Vivo Validation : Use knockout mouse models or siRNA silencing to confirm target relevance .

Safety and Handling

Q. What precautions are necessary for safe handling and storage of this compound during experimental procedures?

- Methodological Answer :

- Storage : Keep at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent degradation .

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; refer to SDS for emergency protocols .

- Waste Disposal : Incinerate via certified hazardous waste facilities compliant with EPA/DOT regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.